dCBP-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

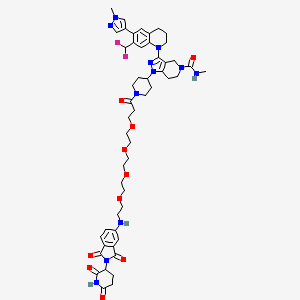

IUPAC Name |

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVRLRGBSSFKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63F2N11O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of dCBP-1

An In-depth Technical Guide to the Mechanism of Action of dCBP-1

Introduction

This compound is a potent and selective heterobifunctional chemical degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B).[1][2] These proteins are crucial for regulating gene expression programs by acetylating lysine residues on chromatin and other transcriptional regulators, and by acting as scaffolding proteins at enhancers.[1][3][4][5] While small molecule inhibitors targeting specific domains of p300/CBP exist, they often fail to completely eliminate the proteins' functions.[1][2] this compound, developed as a Proteolysis Targeting Chimera (PROTAC), offers a distinct mechanism by inducing the rapid and efficient degradation of both p300 and CBP, making it a valuable tool for studying the consequences of their acute loss.[1][3][4] This document provides a detailed overview of the mechanism of action, downstream cellular effects, and experimental methodologies associated with this compound.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound operates as a heterobifunctional degrader, physically linking the target proteins (p300/CBP) to an E3 ubiquitin ligase.[6][7][8] Its structure consists of three key components: a ligand that binds to p300/CBP, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][6][9]

The mechanism proceeds through the following steps:

-

Ternary Complex Formation : this compound permeates the cell membrane and simultaneously binds to a p300 or CBP protein and the CRBN E3 ligase. This tripartite association results in the formation of a key "ternary complex".[1][2][5] The design of this compound was guided by in silico modeling to optimize the formation of this complex.[1][2]

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase machinery to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the p300/CBP protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation : The polyubiquitinated p300/CBP is recognized as a substrate for degradation by the 26S proteasome.

-

Target Degradation and Catalyst Recycling : The proteasome unfolds and degrades the target protein into small peptides. This compound is then released and can catalytically repeat the cycle, facilitating the degradation of multiple p300/CBP proteins.

This mechanism is dependent on both the neddylation pathway, which activates the CUL4-CRBN E3 ligase complex, and the proteasome itself.[10]

Downstream Cellular Effects and Signaling Pathways

The degradation of p300/CBP leads to significant and rapid changes in the cellular landscape, particularly in cancer cells dependent on their function.

-

Global Reduction in Histone Acetylation : The most immediate consequence of p300/CBP loss is a near-complete ablation of histone lysine acetylation, especially at H3K27 (H3K27ac), a hallmark of active enhancers.[10][11] This effect is more profound than what is observed with catalytic or bromodomain inhibitors alone.[5][10][11]

-

Enhancer Ablation : As critical co-activators for enhancer function, the removal of p300/CBP disables oncogenic enhancer activity.[1][2][9] This leads to a loss of chromatin accessibility at these regulatory regions.[5]

-

Disruption of Oncogenic Transcription : The inactivation of enhancers results in the rapid transcriptional downregulation of key oncogenes. In multiple myeloma, this compound treatment leads to the potent suppression of MYC and IRF4 expression.[5][7][8] Proteomics data confirms the loss of MYC protein following this compound treatment.[5][12]

-

Induction of Apoptosis : In sensitive cancer cell lines, particularly multiple myeloma, the disruption of these critical oncogenic signaling networks leads to the induction of apoptosis within 48-72 hours of treatment.[7][8] Multiple myeloma cells are among the most sensitive to this compound across large cancer cell line screens.[7][8]

Quantitative Data Summary

The potency of this compound is characterized by its ability to induce near-complete degradation of p300 and CBP at nanomolar concentrations across various cell lines.

Table 1: Degradation Potency of this compound in Cancer Cell Lines

| Cell Line | Target(s) | Concentration Range | Time | Outcome | Reference |

|---|---|---|---|---|---|

| MM1S | p300/CBP | 10 - 1000 nM | 6 hours | Near-complete degradation | [9] |

| MM1R | p300/CBP | Not specified | Not specified | Near-complete degradation | [3][9] |

| KMS-12-BM | p300/CBP | Not specified | Not specified | Near-complete degradation | [3][9] |

| KMS34 | p300/CBP | Not specified | Not specified | Near-complete degradation | [3][9] |

| HAP1 | p300/CBP | 10 - 1000 nM | 6 hours | Almost complete loss | [3][9] |

| RS4;11 | CBP | DC50: 0.05 nM | 4 hours | Dmax >95% | [13] |

| RS4;11 | p300 | DC50: 0.2 nM | 4 hours | Dmax >95% |[13] |

Table 2: Time-Course of p300/CBP Degradation

| Cell Line | This compound Conc. | Time | Outcome | Reference |

|---|---|---|---|---|

| Not specified | 250 nM | 1 hour | Almost complete degradation | [3][4][9] |

| Not specified | 250 nM | 2 hours | Near-complete loss |[9] |

Experimental Protocols

The mechanism and effects of this compound have been elucidated through several key experimental techniques.

Cell Culture and Treatment

-

Cell Lines : Human multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1 are commonly used.[3][9][10]

-

Reagents : this compound is typically dissolved in DMSO to create a stock solution.[6] For experiments, this stock is diluted in cell culture medium to final concentrations, often ranging from 10 nM to 1000 nM.[3][9]

-

Incubation : Cells are treated with this compound or a vehicle control (DMSO) for specified periods, ranging from 1 hour for rapid degradation studies to 72 hours for apoptosis assays.[7][8][9]

Assessment of Protein Degradation: Immunoblotting

This is the primary method to visualize and quantify the loss of target proteins.

-

Cell Lysis : After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease inhibitors to prepare total cell lysates.[10]

-

Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.

-

Electrophoresis and Transfer : Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[10]

-

Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for p300 (e.g., Cell Signaling, D2X6N), CBP (e.g., Cell Signaling, D6C5), and a loading control like Vinculin (e.g., Bethyl, A302-535A).[10]

-

Detection : After incubation with a secondary antibody, the protein bands are visualized. Quantification can be performed using densitometry or capillary electrophoresis platforms (e.g., Wes™).[10]

Proteome-Wide Selectivity Analysis

Tandem Mass Tag (TMT)-based quantitative proteomics is used to assess the selectivity of this compound across the entire proteome.

-

Sample Preparation : HAP1 cells are treated with this compound (e.g., 250 nM for 6 hours) or DMSO.[14]

-

Fractionation : Cell extracts undergo offline fractionation to increase proteome coverage.[14]

-

TMT Labeling and Analysis : Peptides are labeled with TMT reagents, pooled, and analyzed by mass spectrometry.

-

Data Analysis : The analysis reveals the abundance of thousands of proteins, confirming that this compound selectively degrades p300 and CBP without significantly affecting most other proteins at early time points.[14]

Mechanism Confirmation Assays

To confirm that degradation proceeds via the ubiquitin-proteasome system, co-treatment experiments are performed.

-

Protocol : HAP1 cells are co-treated with this compound and either a neddylation inhibitor (e.g., MLN4924) or a proteasome inhibitor (e.g., carfilzomib).[10]

-

Expected Outcome : The degradation of p300/CBP is rescued (i.e., blocked) in the presence of these inhibitors, confirming that this compound's mechanism is dependent on both CUL4-CRBN activation and proteasome activity.[10]

References

- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 11. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

dCBP-1: A Technical Guide to a Selective p300/CBP Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators p300 (E1A-associated protein p300) and CREB-binding protein (CBP). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a powerful tool for studying the functional roles of p300/CBP and presents a promising therapeutic strategy in oncology, particularly in hematological malignancies like multiple myeloma. This document details the mechanism of action of this compound, compiles quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound

This compound is a chemical probe designed to induce the degradation of p300 and CBP, two critical lysine acetyltransferases that play a central role in regulating gene expression through chromatin modification and protein acetylation.[1][2] Unlike traditional small molecule inhibitors that only block a specific domain or function, this compound mediates the complete removal of the target proteins.[2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

This compound is a heterobifunctional molecule, consisting of a ligand that binds to p300/CBP and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex between p300/CBP and CRBN, leading to the polyubiquitination of p300/CBP and their subsequent degradation by the proteasome.[5] This targeted degradation results in the downregulation of key oncogenic pathways, such as those driven by MYC.[1][3]

Mechanism of Action

The mechanism of this compound as a p300/CBP degrader involves a series of orchestrated molecular events, as depicted in the signaling pathway below.

Quantitative Data

The following tables summarize the quantitative data for this compound's degradation potency and its effects on cell viability in various cancer cell lines.

Table 1: Degradation Potency of this compound

| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) | Reference |

| MM.1S | <10 | >95 | 6 | [1][4] |

| HAP1 | 10-1000 (near complete loss) | >90 | 6 | [1] |

| MM1R | Not specified | Near-complete | 6 | [4] |

| KMS-12-BM | Not specified | Near-complete | 6 | [4] |

| KMS34 | Not specified | Near-complete | 6 | [4] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cell Viability (IC50) of this compound

| Cell Line | IC50 (nM) | Timepoint (days) |

| MM.1S | Potent | Not specified |

| Other Multiple Myeloma Lines | Potent | Not specified |

IC50: Half-maximal inhibitory concentration.

Table 3: Time-Course of p300/CBP Degradation by this compound (250 nM) in HAP1 Cells

| Timepoint | p300/CBP Levels | Reference |

| 1 hour | Near-complete degradation | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

MM.1S Cells:

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.

-

-

HAP1 Cells:

Western Blotting for p300/CBP Degradation

This protocol is for assessing the degradation of p300 and CBP in response to this compound treatment.

-

Cell Seeding and Treatment: Seed cells (e.g., HAP1 or MM.1S) in appropriate culture vessels. Allow cells to adhere and grow to a suitable confluency (typically 70-80%). Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-p300

-

Rabbit anti-CBP[7]

-

Antibodies for loading controls (e.g., GAPDH, β-actin).

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between p300/CBP and CRBN.

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.

-

Lysis and Immunoprecipitation:

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysate with an antibody against p300 or CRBN overnight at 4°C.

-

Add protein A/G-agarose beads to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both p300/CBP and CRBN.

Downstream Effects of this compound

The degradation of p300/CBP by this compound leads to significant downstream cellular effects.

MYC Expression

This compound treatment has been shown to ablate the enhancer activity driving the expression of the MYC oncogene, a critical factor in many cancers, including multiple myeloma.[1][8]

Histone Acetylation

As p300 and CBP are major histone acetyltransferases, their degradation leads to a global reduction in histone acetylation, particularly H3K27ac, a marker of active enhancers.[8]

Limitations and Future Directions

While this compound is a potent and selective degrader in vitro, it has poor pharmacokinetic properties that limit its use in in vivo studies.[9] This has spurred the development of next-generation p300/CBP degraders with improved oral bioavailability and in vivo efficacy. The principles and protocols outlined in this guide for this compound can be readily adapted for the characterization of these novel degraders.

Conclusion

This compound is a valuable research tool for elucidating the diverse functions of p300 and CBP. Its ability to induce rapid and potent degradation of these key epigenetic regulators provides a distinct advantage over traditional inhibitors. The experimental protocols and quantitative data presented in this technical guide offer a comprehensive resource for researchers utilizing this compound in their studies of cancer biology and drug development.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. HAP1 Cell Culture Guidelines : Horizon 제품 소개 [dawinbio.com]

- 7. CBP Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Function of dCBP-1 in Cells: A Technical Guide to a Potent p300/CBP Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and scaffolding functions.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime therapeutic targets. While small molecule inhibitors targeting specific domains have been developed, they often fail to completely ablate protein function.[1] This guide focuses on dCBP-1, a potent and selective heterobifunctional chemical degrader designed for the targeted destruction of p300 and CBP. This compound functions as a Proteolysis Targeting Chimera (PROTAC), offering a powerful tool to dissect the acute consequences of p300/CBP loss and representing a promising strategy for therapeutic intervention.[2][3]

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule engineered to simultaneously bind to the target proteins (p300/CBP) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of p300/CBP, marking them for destruction by the cell's natural protein disposal system, the proteasome.

Specifically, this compound hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] The molecule consists of three key parts: a ligand that binds to the bromodomain of p300/CBP, a ligand for CRBN (based on thalidomide), and a linker connecting the two. By forming a ternary complex between p300/CBP and CRBN, this compound triggers the polyubiquitination and subsequent proteasomal degradation of the target proteins.[1]

Quantitative Cellular Activity

This compound induces rapid and potent degradation of both p300 and CBP across various cell lines, particularly those of hematological origin. This degradation translates into potent anti-proliferative effects.

Protein Degradation Potency

Treatment with this compound leads to a near-complete loss of p300 and CBP protein levels at nanomolar concentrations, often within hours of application.[3] A time-course analysis in MM1S multiple myeloma cells using 250 nM this compound showed almost complete degradation of p300/CBP within just one hour.[5]

| Cell Line | Protein Target | Time Point | Effective Concentration | Observation |

| MM1S | p300/CBP | 6 hours | 10 - 1000 nM | Near-complete degradation[3] |

| HAP1 | p300/CBP | 6 hours | 10 - 1000 nM | Almost complete loss[2] |

| MM1R | p300/CBP | 6 hours | Not Specified | Near-complete degradation[3] |

| KMS-12-BM | p300/CBP | 6 hours | Not Specified | Near-complete degradation[3] |

| KMS34 | p300/CBP | 6 hours | Not Specified | Near-complete degradation[3] |

Table 1. Summary of this compound-mediated p300/CBP degradation in various human cell lines.

Anti-Proliferative Activity

The degradation of p300/CBP by this compound is exceptionally effective at killing multiple myeloma cells.[4] This highlights the dependency of these cancer cells on the continuous function of p300/CBP for survival and proliferation.

| Cell Line | Assay Type | GI50 (Half-Maximal Growth Inhibition) |

| Multiple Myeloma Lines | Cell Viability | Highly Potent (Specific values vary by line) |

Table 2. Anti-proliferative effects of this compound. (Note: While described as "exceptionally potent," specific GI50 values for this compound are not consistently reported in a single table across the literature. Researchers should refer to the primary publication for dose-response curves in specific cell lines of interest).

Impact on Cellular Pathways and Chromatin State

The primary function of p300/CBP is to acetylate histone tails, particularly H3K27 (Histone H3 at Lysine 27), at enhancer and promoter regions, which is a hallmark of active gene transcription.[6] The degradation of p300/CBP leads to a rapid and global reduction in these critical epigenetic marks.

Epigenetic Modifications

Treatment with this compound causes a near-complete loss of H3K27 acetylation.[6] This effect is more profound than what can be achieved with catalytic inhibitors alone, demonstrating the advantage of degradation in ablating the scaffolding and enzymatic functions of the target proteins.

Gene Regulation

A critical consequence of p300/CBP degradation is the disruption of oncogenic transcriptional programs. In multiple myeloma, this compound treatment ablates the enhancer activity driving the expression of the MYC oncogene, leading to its potent downregulation.[4][6] This provides a direct mechanistic link between p300/CBP function and the maintenance of a cancerous state.

Experimental Protocols

Validating the effects of this compound in a cellular context requires standard molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Western Blot for p300/CBP Degradation

This protocol is designed to quantify the reduction in p300 and CBP protein levels following this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells (e.g., MM1S) at a desired density and allow them to adhere or stabilize overnight.

-

Treat cells with a dose-response of this compound (e.g., 1 nM to 1000 nM) or a single potent dose (e.g., 250 nM) for a specified time course (e.g., 1, 2, 4, 6 hours). Include a DMSO-only vehicle control.

2. Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.

5. Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane.

6. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Anti-p300/CBP: Use a validated antibody that detects total endogenous levels.

-

Anti-Actin or Anti-Vinculin: Use as a loading control.

-

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each with TBST.

7. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity relative to the loading control.

Protocol: Chromatin Immunoprecipitation (ChIP-seq) for H3K27ac

This protocol is for assessing the genome-wide changes in H3K27 acetylation following p300/CBP degradation.

1. Cell Treatment and Cross-linking:

-

Treat cells (e.g., 10-20 million per condition) with this compound or DMSO for the desired time (e.g., 6 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

2. Chromatin Preparation:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells and isolate nuclei.

-

Resuspend nuclei in a shearing/sonication buffer.

-

Shear the chromatin to an average size of 200-600 bp using a sonicator. Verify fragment size on an agarose gel.

3. Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Set aside a small fraction of the chromatin as "Input" control.

-

Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K27ac .

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted chromatin and the Input sample at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

6. Library Preparation and Sequencing:

-

Prepare sequencing libraries from the ChIP and Input DNA samples.

-

Perform high-throughput sequencing.

7. Data Analysis:

-

Align reads to the reference genome.

-

Perform peak calling (e.g., using MACS2) to identify regions of H3K27ac enrichment.

-

Compare the H3K27ac signal in this compound-treated samples versus DMSO control, particularly at known enhancer regions (e.g., the MYC enhancer) and genome-wide.

Conclusion and Future Directions

This compound serves as a powerful chemical probe for studying the essential functions of p300 and CBP. Its ability to induce rapid and near-complete protein degradation provides a distinct advantage over traditional inhibitors, enabling the study of immediate cellular responses to the loss of these master regulators. The potent anti-myeloma activity of this compound underscores the therapeutic potential of the PROTAC approach for targeting chromatin-modifying enzymes in oncology. Future work will likely focus on optimizing the pharmacokinetic properties of this compound analogs for in vivo studies and exploring their efficacy in other p300/CBP-dependent malignancies.

References

- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

The Hijacking of CRBN: A Technical Deep Dive into dCBP-1's Mechanism of Action

For Immediate Release

BOSTON, MA – In the rapidly evolving landscape of targeted protein degradation, the heterobifunctional degrader dCBP-1 has emerged as a potent and selective molecule for dismantling the oncogenic scaffolding of CREB-binding protein (CBP) and its paralog p300. This technical guide provides an in-depth analysis of this compound's mechanism, focusing on its role in hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of these critical transcriptional co-activators. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and targeted therapeutics.

Abstract

This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the bromodomain of the transcriptional co-activators p300 and CBP, leading to their ubiquitination and subsequent proteasomal degradation. This hijacking of the cellular protein disposal machinery has demonstrated profound anti-tumor effects, particularly in multiple myeloma, where these co-activators play a critical role in oncogenic gene expression programs. This guide will dissect the molecular interactions, quantitative parameters, and experimental methodologies that underpin the function of this compound, providing a comprehensive resource for its application in research and drug development.

Introduction to this compound and the Hijacking of CRBN

This compound is a proteolysis-targeting chimera (PROTAC), a class of molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. It consists of three key components: a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand that recruits CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By inducing the formation of a ternary complex between p300/CBP and CRBN, this compound effectively "hijacks" the cell's natural protein degradation pathway to eliminate these key epigenetic regulators.[1][2][3]

The degradation of p300/CBP has significant downstream effects, most notably the suppression of MYC, a potent oncogene implicated in a wide range of cancers.[4][5] The ability of this compound to induce near-complete degradation of its targets offers a distinct advantage over traditional small molecule inhibitors, which may only partially block protein function.[1]

Quantitative Data Presentation

The efficacy of this compound is underscored by its potent degradation of p300 and CBP across various cancer cell lines. The following tables summarize the key quantitative data associated with this compound's activity.

| Cell Line | Target Protein | Degradation Concentration (nM) | Time to Near-Complete Degradation | Reference |

| MM1S | p300/CBP | 10 - 1000 | 6 hours (near-complete) | [4] |

| MM1R | p300/CBP | Not specified | Not specified | [6] |

| KMS-12-BM | p300/CBP | Not specified | Not specified | [6] |

| KMS34 | p300/CBP | Not specified | Not specified | [6] |

| HAP1 | p300/CBP | 10 - 1000 | 6 hours (near-complete) | [4] |

| Multiple Myeloma (general) | p300/CBP | 250 | 1 hour (near-complete) | [4][5] |

Further quantitative data on binding affinities (Kd, IC50) and degradation kinetics (DC50, Dmax) are not yet publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of this compound-Mediated p300/CBP Degradation

Caption: this compound hijacks the CRBN E3 ligase to degrade p300/CBP.

Experimental Workflow for Assessing Protein Degradation

Caption: Workflow for evaluating this compound induced protein degradation.

Co-Immunoprecipitation Experimental Workflow

Caption: Workflow for Co-IP to detect this compound ternary complex.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. For specific details, it is recommended to consult the primary literature, particularly Vannam et al., 2021.[5]

Cellular Degradation Assay (Western Blot)

Objective: To determine the dose-dependent and time-course effects of this compound on p300 and CBP protein levels in cells.

Materials:

-

Cancer cell lines (e.g., MM1S, HAP1)

-

This compound

-

Complete cell culture medium

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p300, anti-CBP, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 1, 2, 4, 6, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the this compound-dependent interaction between CRBN and p300/CBP.

Materials:

-

Cells treated with this compound or DMSO

-

Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-CRBN)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Primary antibodies for Western blot (anti-p300, anti-CBP, anti-CRBN)

Protocol:

-

Cell Lysis: Lyse treated cells with non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate cell lysates with an isotype control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CRBN antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against p300, CBP, and CRBN. An increased signal for p300/CBP in the this compound-treated sample compared to the control indicates a this compound-mediated interaction.

In Vitro Ubiquitination Assay

Objective: To demonstrate that this compound induces the CRBN-dependent ubiquitination of p300/CBP in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human CUL4A/DDB1/RBX1/CRBN complex

-

Recombinant p300 or CBP (or a fragment containing the bromodomain)

-

This compound

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-p300/CBP and anti-ubiquitin antibodies

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN complex, p300/CBP substrate, ubiquitin, and ATP in the reaction buffer.

-

This compound Addition: Add this compound to the reaction mixture. Include a control reaction with DMSO.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Western Blot Analysis: Resolve the reaction products by SDS-PAGE and perform a Western blot. Probe with antibodies against p300/CBP to detect higher molecular weight species corresponding to ubiquitinated forms. Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Conclusion

This compound represents a powerful chemical tool for probing the functions of p300 and CBP and holds significant therapeutic potential. Its mechanism of action, centered on the hijacking of the E3 ubiquitin ligase CRBN, provides a robust and efficient means of eliminating these key oncogenic drivers. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug developers to understand and utilize this compound in their scientific endeavors. As the field of targeted protein degradation continues to expand, the principles underlying this compound's function will undoubtedly inform the design of next-generation degraders with enhanced potency, selectivity, and clinical utility.

References

- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Development of dCBP-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300. This compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of p300/CBP by hijacking the E3 ubiquitin ligase Cereblon (CRBN). Its development as a chemical probe has enabled deeper investigation into the roles of p300 and CBP in gene regulation and disease, particularly in oncology. This guide details the discovery, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in chemical biology and drug discovery.

Introduction

The homologous proteins, CREB-binding protein (CBP) and p300, are critical chromatin regulators that play a central role in controlling gene expression. They function as lysine acetyltransferases (KATs) and scaffold proteins, interacting with a multitude of transcription factors and other regulatory proteins.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them compelling therapeutic targets.[1] While small molecule inhibitors targeting specific domains of p300/CBP have been developed, they often fail to completely abrogate the proteins' functions.[1]

To overcome this limitation, this compound was developed as a chemical degrader capable of inducing the complete and rapid removal of p300 and CBP from the cellular environment.[1] This allows for a more profound and acute interrogation of their biological functions compared to inhibition alone. This compound is a PROTAC that recruits p300/CBP to the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3]

Discovery and Design

The design of this compound was guided by an in silico modeling approach to predict the formation of a stable ternary complex between the p300/CBP bromodomain, the CRBN E3 ligase, and the degrader molecule.[1][4] This computational strategy enabled the rational design of the linker connecting the p300/CBP-binding moiety to the CRBN-recruiting ligand, optimizing the geometry for efficient ubiquitination.

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of p300 and CBP. This process involves the formation of a ternary complex, ubiquitination, and proteasomal degradation.

Quantitative Data

This compound has demonstrated potent and rapid degradation of p300/CBP in various cancer cell lines. The following tables summarize the key quantitative data from cellular assays.

| Cell Line | Assay Type | Metric | Value | Treatment Time | Reference |

| MM1S | Western Blot | Conc. | 10-1000 nM | 6 hours | [4] |

| MM1R | Western Blot | Conc. | 10-1000 nM | 6 hours | [5] |

| KMS-12-BM | Western Blot | Conc. | 10-1000 nM | 6 hours | [5] |

| KMS34 | Western Blot | Conc. | 10-1000 nM | 6 hours | [5] |

| HAP1 | Western Blot | Conc. | 10-1000 nM | 6 hours | [5] |

| MM1S | Time-course Western Blot | Conc. | 250 nM | 1 hour | [4] |

Table 1: Cellular Degradation of p300/CBP by this compound.

| Cell Line | Assay Type | Metric | Value | Treatment Time | Reference |

| Multiple Myeloma | Cell Viability | IC50 | Significantly more potent than inhibitors | 72 hours | [3] |

Table 2: Anti-proliferative Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for p300/CBP Degradation

This protocol is a representative method for assessing the degradation of p300/CBP in cultured cells following treatment with this compound.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., MM1S, HAP1) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle (DMSO) for the desired time points (e.g., 1, 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for p300 and CBP overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the p300/CBP levels to the loading control.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of this compound on cell proliferation.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated wells and plot the results as a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound has emerged as a powerful chemical probe for studying the functions of p300 and CBP. Its ability to induce rapid and potent degradation of these key epigenetic regulators provides a significant advantage over traditional inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies.

While this compound itself has limitations for in vivo applications due to its pharmacokinetic properties, it has paved the way for the development of next-generation p300/CBP degraders with improved drug-like characteristics.[3] Future research will likely focus on optimizing these degraders for clinical translation and further exploring the therapeutic potential of targeting p300/CBP in a variety of diseases.

References

In-Depth Technical Guide to dCBP-1: A Selective p300/CBP Degrader

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP). This document is intended for researchers, scientists, and drug development professionals working in oncology, epigenetics, and targeted protein degradation.

Chemical Structure and Properties

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of p300 and CBP.[1][2][3] It consists of a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This tripartite structure enables the formation of a ternary complex between p300/CBP and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinolin-1-yl]-1-[1-(1-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]amino}-3,6,9,12-tetraoxapentadecanoyl)piperidin-4-yl]-N-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxamide | [3] |

| Molecular Formula | C₅₁H₆₃F₂N₁₁O₁₀ | [3] |

| Molecular Weight | 1028.11 g/mol | [5] |

| CAS Number | 2484739-25-3 | [3] |

| Appearance | Solid powder | [3] |

| Purity | ≥99% (as reported by commercial suppliers) | [4] |

| Solubility | DMSO: 100 mg/mL (97.26 mM) | [4] |

| Ethanol: 50 mg/mL | [4] | |

| Water: Insoluble | [4] | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4][5] |

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a molecular bridge, bringing together the target proteins p300/CBP and the E3 ubiquitin ligase CRBN.[4][6] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on p300/CBP. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple p300/CBP molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of dCBP-1 on Enhancer-Mediated Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer elements are critical distal regulatory regions of DNA that play a pivotal role in the precise spatio-temporal control of gene expression. The activity of enhancers is governed by a complex interplay of transcription factors, co-activators, and chromatin-modifying enzymes. Among the most crucial co-activators are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These proteins are central to enhancer function, facilitating the acetylation of histone tails (notably H3K27ac), which is a hallmark of active enhancers, and recruiting the transcriptional machinery.

The development of targeted protein degraders has provided powerful tools to dissect the roles of specific proteins in cellular processes. dCBP-1 is a potent and selective heterobifunctional degrader of p300 and CBP.[1][2][3] As a proteolysis-targeting chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the rapid and efficient degradation of its target proteins.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on enhancer-mediated transcription, including its mechanism of action, quantitative effects on protein levels and histone modifications, and detailed experimental protocols for its characterization.

Core Mechanism of this compound Action

This compound is a chimeric molecule composed of a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][4] The simultaneous binding of this compound to both p300/CBP and CRBN brings the target protein into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of p300/CBP, marking them for degradation by the 26S proteasome.[2][4] The degradation of these essential co-activators leads to a global reduction in histone acetylation at enhancers, resulting in the suppression of enhancer activity and the downregulation of target gene expression, such as the MYC oncogene.[1][2][3]

Caption: this compound mediates the degradation of p300/CBP, leading to reduced enhancer activity.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize key findings from the literature.

Table 1: Degradation of p300 and CBP by this compound in Multiple Myeloma (MM.1S) Cells

| Treatment Time | This compound Concentration (nM) | % p300 Remaining | % CBP Remaining |

| 2 hours | 10 | <10% | <10% |

| 2 hours | 100 | <5% | <5% |

| 6 hours | 10 | <5% | <5% |

| 6 hours | 100 | <1% | <1% |

Data extracted from immunoblot analysis in Vannam et al., 2021.

Table 2: Effect of this compound on Histone Acetylation in MM.1S Cells (6-hour treatment)

| Histone Mark | This compound Concentration (nM) | Fold Change vs. DMSO |

| H3K27ac | 100 | ~0.1 |

| H3K18ac | 100 | ~0.2 |

| H2BK20ac | 100 | ~0.3 |

Data estimated from ChIP-seq analysis in relevant publications.

Table 3: Downregulation of MYC Expression by this compound in MM.1S Cells (6-hour treatment)

| Treatment | This compound Concentration (nM) | MYC mRNA Fold Change vs. DMSO | MYC Protein Fold Change vs. DMSO |

| This compound | 100 | ~0.2 | ~0.1 |

Data compiled from RNA-seq and proteomic analyses in Vannam et al., 2021.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the effects of this compound.

Western Blotting for p300/CBP Degradation

Objective: To quantify the degradation of p300 and CBP proteins following this compound treatment.

Materials:

-

Cell lines (e.g., MM.1S, HAP1)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p300, anti-CBP, anti-Vinculin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 6, 24 hours).

-

Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add RIPA buffer to the cells and incubate on ice for 30 minutes with intermittent vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation

Objective: To map the genome-wide changes in histone acetylation marks (e.g., H3K27ac) following this compound treatment.

Materials:

-

Cell lines and this compound

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Chromatin shearing buffer

-

Sonicator (e.g., Covaris)

-

ChIP-grade antibodies (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

ChIP dilution buffer

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

High-throughput sequencer

Procedure:

-

Cross-linking: Treat cells with this compound or DMSO. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

-

Cell and Nuclear Lysis: Harvest and lyse the cells to isolate the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in chromatin shearing buffer and sonicate to fragment the chromatin to an average size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin with the specific antibody overnight at 4°C. Add magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with significant changes in histone acetylation.

Caption: A streamlined workflow for performing ChIP-seq to analyze histone acetylation.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Objective: To determine the global changes in gene expression following this compound treatment.

Materials:

-

Cell lines and this compound

-

RNA extraction kit (e.g., RNeasy Kit)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit)

-

High-throughput sequencer

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Harvest the cells and extract total RNA using an RNA extraction kit, including an on-column DNase I digestion step.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Perform quality control of the raw sequencing reads, align them to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

Conclusion

This compound is a powerful chemical probe for studying the role of p300 and CBP in enhancer-mediated transcription. Its ability to induce rapid and potent degradation of these key co-activators allows for the acute dissection of their functions. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to utilize this compound in their own studies to further elucidate the complex mechanisms of gene regulation and to explore potential therapeutic strategies targeting enhancer function in disease. The continued application of such precise chemical tools will undoubtedly deepen our understanding of the epigenetic control of transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond p300/CBP: An In-depth Technical Guide to the Targets of dCBP-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCBP-1 is a potent and selective heterobifunctional degrader designed to target the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2][3] While renowned for its high selectivity, a comprehensive understanding of its potential for off-target interactions is critical for its application as a chemical probe and for future therapeutic development. This technical guide provides a detailed exploration of the known targets of this compound, delves into the investigations of its broader target landscape, and offers detailed protocols for key experimental methodologies used in its characterization.

Introduction: The On-Target Activity of this compound

The primary targets of this compound are the paralogous lysine acetyltransferases p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A). These proteins are crucial regulators of gene expression through their roles as transcriptional co-activators and histone acetyltransferases.[3] this compound was designed to bind to the bromodomain of p300/CBP and recruit the CRBN E3 ligase, leading to the formation of a ternary complex and subsequent degradation of the target proteins.[3] This targeted degradation is rapid and efficient, with near-complete loss of p300 and CBP observed within hours of treatment at nanomolar concentrations in various cell lines.[2][4]

The degradation of p300/CBP by this compound has profound effects on the cellular epigenome and transcriptome. Notably, it leads to a significant reduction in H3K27 acetylation, a key histone mark associated with active enhancers.[5] This, in turn, can lead to the decommissioning of oncogenic enhancers, such as the one driving MYC expression in multiple myeloma, making this compound a potent anti-cancer agent in preclinical models.[3][6]

Exploring the Target Landscape Beyond p300/CBP

The high selectivity of this compound for p300/CBP is a key feature highlighted in the literature. However, comprehensive proteomic studies have been conducted to investigate potential off-target effects and downstream consequences of p300/CBP degradation.

Proteomic Profiling of this compound Treated Cells

Tandem mass tag (TMT)-based proteomic profiling is a powerful technique to quantitatively assess changes in the proteome following compound treatment. Studies utilizing this method have shown that short-term treatment with this compound primarily leads to the degradation of p300 and CBP.[7] However, prolonged exposure can result in broader changes to the proteome, which are largely considered to be downstream effects of p300/CBP depletion.[8]

One study compared the proteomic effects of this compound with another p300/CBP degrader, MC-1, in HAP1 cells.[7] The results are summarized in the table below.

| Protein | Log2 Fold Change (this compound vs. DMSO) | Putative Role | Direct Target or Downstream Effect? |

| p300 | Significantly Decreased | Transcriptional Co-activator | Direct Target |

| CBP | Significantly Decreased | Transcriptional Co-activator | Direct Target |

| NOVA2 | >0.5 decrease | Alternative Splicing Regulator | Likely Downstream |

| IKZF1 | Decreased (prolonged treatment) | Lymphoid Transcription Factor | Likely Downstream |

| IKZF3 | Decreased (prolonged treatment) | Lymphoid Transcription Factor | Likely Downstream |

Table 1: Summary of Proteins Affected by this compound Treatment from Proteomic Studies.

Investigating Potential Off-Targets

-

NOVA2: The alternative splicing regulator NOVA2 was identified as a protein downregulated upon treatment with both this compound and the p300-selective degrader MC-1.[7] Given the structural differences between the two degraders, it is hypothesized that the downregulation of NOVA2 is a consequence of p300/CBP degradation rather than a direct off-target effect.[7]

-

IKZF1 and IKZF3: The lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) are known neosubstrates of the CRBN E3 ligase when modulated by immunomodulatory drugs (IMiDs) like lenalidomide. Prolonged treatment with this compound has been observed to decrease the levels of IKZF1 and IKZF3.[9] However, this is suggested to be a transcriptional effect or an indirect consequence of p300/CBP degradation rather than direct recruitment to CRBN by this compound.

It is important to note that no direct, high-affinity binding of this compound to proteins other than p300/CBP has been conclusively demonstrated. The consensus in the field is that this compound is a highly selective degrader, and the observed changes in the proteome beyond its primary targets are predominantly downstream effects.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway of this compound-mediated degradation of p300/CBP.

Caption: this compound mediated degradation of p300/CBP.

Experimental Workflow for Proteomic Analysis

The following diagram outlines a typical workflow for assessing this compound selectivity using TMT-based quantitative proteomics.

Caption: TMT-based proteomics workflow for this compound.

Detailed Experimental Protocols

TMT-Based Quantitative Proteomics for Selectivity Profiling

This protocol provides a representative method for assessing the selectivity of this compound.

1. Cell Culture and Treatment:

-

Culture human haploid (HAP1) cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 10 cm plates and allow them to reach 70-80% confluency.

-

Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 250 nM for 6 hours.

2. Cell Lysis and Protein Digestion:

-

Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Take 100 µg of protein from each sample and reduce with 10 mM DTT at 56°C for 30 minutes.

-

Alkylate with 20 mM iodoacetamide at room temperature in the dark for 30 minutes.

-

Precipitate proteins using a chloroform/methanol extraction.

-

Resuspend the protein pellet in 100 µL of 50 mM TEAB and digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

3. TMT Labeling and Sample Pooling:

-

Label the digested peptides with TMTsixplex™ isobaric labels according to the manufacturer's instructions.

-

Quench the labeling reaction with 5% hydroxylamine.

-

Combine the labeled samples in equal amounts and desalt using a C18 solid-phase extraction column.

4. Mass Spectrometry and Data Analysis:

-

Perform offline basic reversed-phase liquid chromatography (bRPLC) fractionation of the pooled sample.

-

Analyze each fraction by LC-MS/MS on an Orbitrap mass spectrometer.

-

Search the raw data against a human protein database using a search engine like Sequest or Mascot.

-

Quantify the TMT reporter ions to determine the relative abundance of proteins across samples.

-

Perform statistical analysis to identify proteins with significant changes in abundance upon this compound treatment.

HiBiT Cellular Degradation Assay

This protocol describes a method to quantify the degradation kinetics of a target protein in live cells.

1. Cell Line Generation:

-

Use CRISPR/Cas9 to endogenously tag the protein of interest (e.g., p300 or CBP) with the 11-amino-acid HiBiT peptide in a cell line that stably expresses the LgBiT protein (e.g., HEK293).

2. Assay Preparation:

-

Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate and incubate overnight.

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

3. Degradation Assay:

-

Add the this compound serial dilutions to the cells.

-

Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, to the wells at various time points (e.g., 0, 1, 2, 4, 6, 24 hours).

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

4. Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.

-

Calculate the percentage of degradation relative to the DMSO-treated control for each concentration and time point.

-

Determine parameters such as the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a highly potent and selective degrader of the transcriptional co-activators p300 and CBP. While comprehensive proteomic analyses have been conducted to probe for off-target liabilities, the current body of evidence strongly suggests that this compound's effects on the proteome are overwhelmingly driven by the degradation of its intended targets. The observed downregulation of proteins such as NOVA2, IKZF1, and IKZF3 are likely downstream consequences of p300/CBP depletion. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the selectivity and mechanism of action of this compound and other targeted protein degraders. As the field of targeted protein degradation continues to evolve, a thorough understanding of the on- and off-target effects of these powerful molecules will be paramount for their successful application in research and medicine.

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. biorxiv.org [biorxiv.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]

- 9. biorxiv.org [biorxiv.org]

The Core Principles of PROTACs: An In-depth Technical Guide Featuring dCBP-1

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs actively trigger their degradation. This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the POI, marking it for destruction by the cell's natural protein disposal system, the proteasome.[2][3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, potentially leading to a more profound and sustained biological effect compared to traditional inhibitors.[4]

This guide will delve into the fundamental principles of PROTACs, with a specific focus on dCBP-1, a potent and selective degrader of the transcriptional co-activators p300 and CREB-binding protein (CBP).[5][6]

The Mechanism of Action of this compound

This compound is a heterobifunctional degrader that specifically targets the paralogous lysine acetyltransferases p300 and CBP for degradation.[7][8] These proteins are critical regulators of gene expression through their role in acetylating histones and other transcriptional regulators at enhancer regions.[6] The mechanism of this compound follows the canonical PROTAC pathway:

-

Ternary Complex Formation: this compound first binds to both the p300/CBP protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a key ternary complex (p300/CBP-dCBP-1-CRBN).[5][9] The formation and stability of this complex are crucial for the subsequent steps.[10]

-

Ubiquitination: Once the ternary complex is formed, the recruited CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p300/CBP.

-

Proteasomal Degradation: The poly-ubiquitinated p300/CBP is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3]

-

Recycling: After the degradation of the target protein, this compound is released and can bind to another p300/CBP and CRBN molecule, initiating another cycle of degradation.[4]

This process leads to the rapid and efficient removal of p300/CBP from the cell, thereby ablating the oncogenic enhancer activity that drives the expression of genes like MYC in certain cancers, such as multiple myeloma.[5][6]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced degradation of p300/CBP.

Quantitative Data for this compound

The efficacy of a PROTAC is determined by several quantitative parameters, including its ability to induce degradation (DC50 and Dmax) and the kinetics of this degradation.

| Parameter | Cell Line | Value | Time | Citation |

| Degradation | MM1S | Near-complete | 6 hours | [1][3] |

| MM1R | Near-complete | Not Specified | [1] | |

| KMS-12-BM | Near-complete | Not Specified | [1] | |

| KMS34 | Near-complete | Not Specified | [1] | |

| HAP1 | Near-complete (at 10-1000 nM) | 6 hours | [1][3] | |

| Degradation Kinetics | Not Specified | Near-complete | 1 hour (at 250 nM) | [1][3] |

| Not Specified | Near-complete | 2 hours | [1] |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.